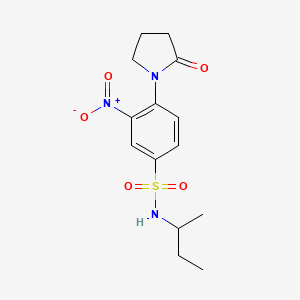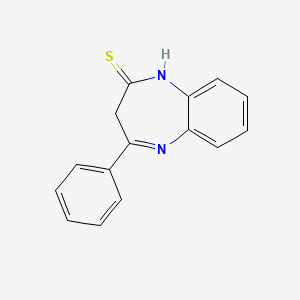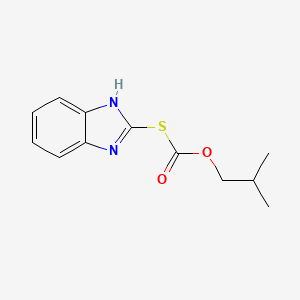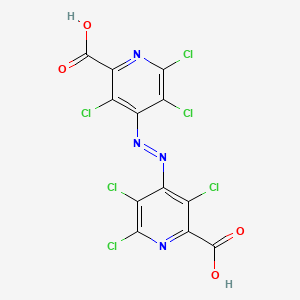
5-chloro-3-(4-chlorobenzoyl)-1,3-benzoxazole-2(3H)-thione
Übersicht
Beschreibung
5-chloro-3-(4-chlorobenzoyl)-1,3-benzoxazole-2(3H)-thione, also known as CBX, is a benzoxazole derivative that has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in preclinical studies as an anti-inflammatory, anticancer, and antiviral agent.
Wirkmechanismus
The exact mechanism of action of 5-chloro-3-(4-chlorobenzoyl)-1,3-benzoxazole-2(3H)-thione is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins that contribute to inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, inhibit tumor growth, and improve survival rates. This compound has also been shown to have antiviral activity against herpes simplex virus and dengue virus. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-3-(4-chlorobenzoyl)-1,3-benzoxazole-2(3H)-thione has several advantages for lab experiments. It is relatively easy to synthesize and has high purity, making it a reliable research tool. This compound has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not fully known.
Zukünftige Richtungen
There are several future directions for 5-chloro-3-(4-chlorobenzoyl)-1,3-benzoxazole-2(3H)-thione research. One area of interest is its potential as an anti-inflammatory agent in diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials. Overall, this compound has shown promising results in preclinical studies and warrants further investigation as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
5-chloro-3-(4-chlorobenzoyl)-1,3-benzoxazole-2(3H)-thione has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results as an anti-inflammatory agent in preclinical studies, inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models. This compound has also shown potential as an anticancer agent, inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Additionally, this compound has shown antiviral activity against herpes simplex virus and dengue virus.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(5-chloro-2-sulfanylidene-1,3-benzoxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2S/c15-9-3-1-8(2-4-9)13(18)17-11-7-10(16)5-6-12(11)19-14(17)20/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRVUZQNPDQPRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C3=C(C=CC(=C3)Cl)OC2=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2-nitrophenyl}-2-pyrrolidinone](/img/structure/B3822514.png)

![N-{[2,4-dimethyl-3-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}acetamide](/img/structure/B3822542.png)
![N-{[(2-hydroxyphenyl)amino]carbonyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3822543.png)

![8-cyclopentyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B3822566.png)


![3-[(diallylamino)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B3822582.png)

![3-{[bis(2-hydroxyethyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione](/img/structure/B3822585.png)
![[(6-bromo-1,3-benzoxazol-2-yl)thio]acetic acid](/img/structure/B3822587.png)